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Compound of Interest

Compound Name: Hexanophenone

Cat. No.: B1345741

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for
hexanophenone (CAS 942-92-7), also known as caprophenone or pentyl phenyl ketone. The
information presented herein is intended to support research and development activities where
a thorough understanding of the energetic properties of this aromatic ketone is essential. This
document details key thermochemical parameters, outlines the experimental methodologies for
their determination, and provides visual representations of relevant processes and theoretical
models.

Thermochemical Data Summary

The following table summarizes the available quantitative thermochemical data for
hexanophenone. It is important to note that these values have been primarily determined
through computational methods, specifically the Joback group-contribution method, and as
such, represent estimations.[1]
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Property Symbol Value Unit Method

Heat of Joback
o AHvap 51.33 kJ/mol
Vaporization Method[1]

Heat of
Formation (Ideal AHf° -167.06 kJ/mol
Gas, 298.15 K)

Joback
Method[1]

Joback
Method[1]

Heat of Fusion AHfus 22.48 kJ/mol

Standard Gibbs
Free Energy of

_ AGT® 33.65 kJ/mol Joback Method
Formation (Ideal

Gas, 298.15 K)

Ideal Gas Heat
Capacity (at

) Cp,gas See Table 2 J/(mol-K) Joback Method
various

temperatures)

Table 2: Ideal Gas Heat Capacity of Hexanophenone (Joback Method)

Temperature (K) Ideal Gas Heat Capacity (J/mol-K)

298.15 285.5

400 350.1

500 405.9

600 452.1

700 489.9

800 521.1

900 547.1

1000 569.2
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Experimental Protocols

While specific experimental data for hexanophenone is limited in publicly available literature,
the following sections describe the standard methodologies for determining the key
thermochemical properties of aromatic ketones.

Determination of Enthalpy of Formation (AHf°) via
Combustion Calorimetry

The standard enthalpy of formation of an organic compound like hexanophenone is typically
determined indirectly from its enthalpy of combustion (AHc®), which is measured using a bomb
calorimeter.

Principle: A known mass of the substance is completely combusted in a high-pressure oxygen
atmosphere within a constant-volume vessel (the "bomb"). The heat released by the
combustion reaction is absorbed by the surrounding water bath, and the resulting temperature
change is measured.

Apparatus:

* |soperibol or adiabatic bomb calorimeter

o Stainless steel combustion bomb (typically with a platinum lining)
e Crucible (platinum or quartz)

e Ignition wire (platinum or nichrome)

o Cotton fuse

e High-precision thermometer

o Oxygen cylinder and filling apparatus

o Pellet press

Procedure:
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e Sample Preparation: A precise mass (typically 0.5-1.0 g) of high-purity hexanophenone is
pressed into a pellet.

o Bomb Assembly: The pellet is placed in the crucible, and a weighed cotton fuse is attached
to the ignition wire, with the other end in contact with the sample. A small, known amount of
distilled water is added to the bomb to ensure saturation of the final atmosphere with water
vapor.

o Pressurization: The bomb is sealed and purged with oxygen before being filled to a pressure
of approximately 30 atm.

o Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter's
insulated bucket. The system is allowed to reach thermal equilibrium.

« Ignition and Data Acquisition: The sample is ignited by passing an electric current through
the ignition wire. The temperature of the water bath is recorded at regular intervals before,
during, and after the combustion.

o Post-Combustion Analysis: After the calorimeter has cooled, the bomb is depressurized, and
the interior is rinsed. The rinsings are analyzed for the formation of nitric acid (from residual
nitrogen in the bomb) and any unburnt carbon (soot).

o Calculation: The heat capacity of the calorimeter (Ccal) is determined by combusting a
standard substance with a known heat of combustion, such as benzoic acid. The total heat
released during the combustion of hexanophenone is calculated using the formula: gtotal =
Ccal * AT The heat of combustion of the sample is then corrected for the heat contributions
from the ignition wire and the cotton fuse, as well as for the formation of nitric acid. The
standard enthalpy of combustion (AHc®) is calculated from the constant-volume energy of
combustion (AUc®) using the relationship: AHc® = AUc® + AngasRT where Angas is the
change in the number of moles of gas in the combustion reaction. Finally, the standard
enthalpy of formation (AHf°) is calculated using Hess's Law: AHf°(Hexanophenone) = ZAHf°
(products) - AHc°(Hexanophenone)

Determination of Enthalpy of Vaporization (AHvap)

The enthalpy of vaporization can be determined by various methods, including gas
chromatography and calorimetry.
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Gas Chromatography Method: This method is suitable for volatile compounds and relates the
retention time of the compound on a non-polar column to its vapor pressure.

Differential Scanning Calorimetry (DSC) / Thermogravimetric Analysis (TGA): For less volatile
compounds, the enthalpy of sublimation can be determined from the temperature-vapor
pressure dependence obtained by the Knudsen mass-loss effusion method, which can be
performed using a TGA. The enthalpy of vaporization can then be derived.

Determination of Enthalpy of Fusion (AHfus) via
Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a
function of temperature. During a phase transition, such as melting, heat is absorbed by the
sample, resulting in a measurable endothermic peak on the DSC thermogram. The area under
this peak is directly proportional to the enthalpy of fusion.

Apparatus:

 Differential Scanning Calorimeter

o Sample pans (typically aluminum)

e High-purity inert purge gas (e.g., nitrogen or argon)
Procedure:

o Sample Preparation: A small, accurately weighed sample (typically 1-10 mg) of
hexanophenone is hermetically sealed in a sample pan. An empty pan is used as a
reference.

e Instrument Setup: The sample and reference pans are placed in the DSC cell. The
instrument is programmed with a specific heating rate (e.g., 5-10 °C/min) over a temperature
range that encompasses the melting point of hexanophenone.

» Data Collection: The sample is heated, and the heat flow to the sample is recorded as a
function of temperature.
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» Data Analysis: The resulting thermogram will show a peak corresponding to the melting of
the sample. The area of this peak is integrated to determine the total heat absorbed during
the phase transition. The enthalpy of fusion (AHfus) is then calculated by dividing the total

heat by the mass of the sample and multiplying by its molar mass.

Mandatory Visualizations
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Caption: Workflow for the experimental determination of the enthalpy of formation of
hexanophenone.
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Caption: Logical diagram of the Joback group-contribution method for estimating
thermochemical data.
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Caption: A hypothetical metabolic pathway for hexanophenone based on known ketone
metabolism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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